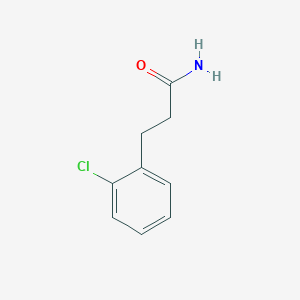

3-(2-Chlorophenyl)propanamide

Description

3-(2-Chlorophenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2-chlorophenyl group at the third carbon. Its molecular formula is C₉H₁₀ClNO, with a chlorine atom at the ortho position of the phenyl ring.

Properties

CAS No. |

134306-93-7 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-(2-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |

InChI Key |

FYNMXNGAHZKQFP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CCC(=O)N)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)N)Cl |

Synonyms |

BenzenepropanaMide, 2-chloro- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Chlorophenyl)propanamide to structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities.

Substituent Variations on the Phenyl Ring

- This compound’s molecular geometry and spatial arrangement have been analyzed via spectral data .

- Synthesized via the Schotten-Baumann reaction, it achieved high yields (85–90%) and was characterized by NMR and UV spectroscopy .

- This compound’s molecular weight (258.29 g/mol) and synthetic accessibility make it a candidate for further pharmacological screening .

Functional Group Modifications

- N-(2-Chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide :

The pyrazole ring introduces heterocyclic diversity, which is associated with antimicrobial and antioxidant activities. Synthesized via reflux in DMF with K₂CO₃, this compound showed moderate antibacterial activity against Escherichia coli . - 3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide: This complex derivative includes thiazolidinone and thiazole moieties, likely targeting enzymes or receptors in inflammatory pathways. Its synthesis involves multi-step reactions, as indicated by the complex structure (C₂₄H₂₀ClN₃O₂S₃) .

Pharmacological Activities

- Antioxidant and Antibacterial Properties: Analogs like 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide demonstrated significant free radical scavenging (IC₅₀ = 12 µM) and reducing power, while others inhibited bacterial growth (Rhizobium radiobacter, Xanthomonas campestris) .

- Anti-inflammatory Potential: Ibuprofen-derived analogs (e.g., N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide) leverage the COX-inhibitory activity of the 4-isobutylphenyl group, suggesting utility in pain management .

Comparative Data Table

Contradictions and Limitations

While chlorine substitution generally enhances lipophilicity and target binding, some derivatives (e.g., 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide) may exhibit reduced solubility, limiting bioavailability . Additionally, biological activity varies significantly with minor structural changes; for example, pyrazole-containing analogs show selective antibacterial effects but lack broad-spectrum efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.